molecular formula C₂₂H₂₉NO₅ B1142172 (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Eth CAS No. 943858-30-8

(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Eth

Cat. No.: B1142172
CAS No.: 943858-30-8
M. Wt: 387.47
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Description

(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Eth is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Eth typically involves multi-step organic synthesis. The process begins with the preparation of the oxazolidinone ring, followed by the introduction of the phenylmethyl group. Subsequent steps include the formation of the heptenoic acid backbone and the addition of the trimethyl groups. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization, distillation, and chromatography would be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Eth can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemistry

In chemistry, (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Eth is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral centers and functional groups make it an interesting subject for investigating stereochemistry and enzyme specificity.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors, offering potential therapeutic benefits.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for use in high-performance materials and advanced manufacturing processes.

Mechanism of Action

The mechanism of action of (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Eth involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups and chiral centers allow it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid
  • (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Methyl Ester

Uniqueness

Compared to similar compounds, (2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Eth stands out due to its specific functional groups and chiral centers. These features confer unique reactivity and selectivity, making it particularly valuable in applications requiring precise molecular interactions.

Properties

CAS No.

943858-30-8

Molecular Formula

C₂₂H₂₉NO₅

Molecular Weight

387.47

Origin of Product

United States

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